8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole moiety, with bromine, butyl, and ethyl substituents. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with bromine in acetic acid and sodium acetate . The mixture is heated to facilitate the reaction, followed by cooling and isolation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazinoindoles.
Scientific Research Applications
8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets and pathways. For instance, as an iron chelator, it binds selectively to ferrous ions, disrupting iron homeostasis in cells . This can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound’s ability to arrest the cell cycle at the G1 phase and induce apoptosis through the mitochondrial pathway has been demonstrated in studies .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Uniqueness
8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of butyl and ethyl groups, along with the bromine atom, enhances its lipophilicity and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17BrN4S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
8-bromo-5-butyl-6-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C15H17BrN4S/c1-3-5-6-20-13-9(4-2)7-10(16)8-11(13)12-14(20)17-15(21)19-18-12/h7-8H,3-6H2,1-2H3,(H,17,19,21) |
InChI Key |
LCSWBPWADWYGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2C3=NNC(=S)N=C31)Br)CC |
Origin of Product |
United States |
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